
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is an organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a butanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate butanol derivative. One common method includes the use of 4-bromo-1H-pyrazole and a butanol derivative under basic conditions to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-bromo-1H-pyrazol-1-yl)butan-2-one.
Reduction: Formation of trans-3-(1H-pyrazol-1-yl)butan-2-ol.
Substitution: Formation of trans-3-(4-substituted-1H-pyrazol-1-yl)butan-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and catalysts
Wirkmechanismus
The mechanism of action of trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-1H-pyrazole
- 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol
- 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
Uniqueness
Trans-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H11BrN2O |
|---|---|
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
(2R,3R)-3-(4-bromopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
OFXIYXXRVYMDKK-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C)O)N1C=C(C=N1)Br |
Kanonische SMILES |
CC(C(C)O)N1C=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


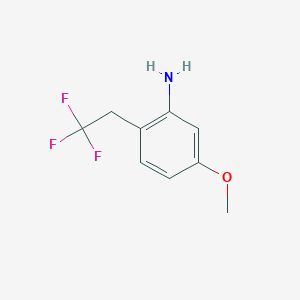
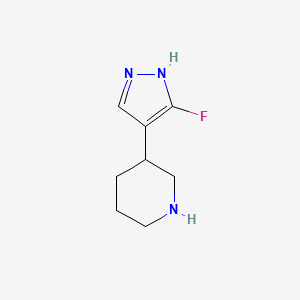
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
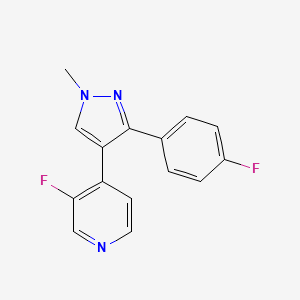
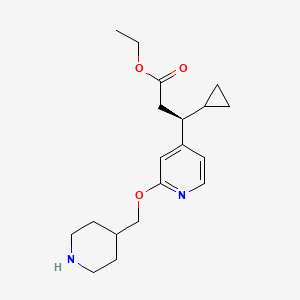
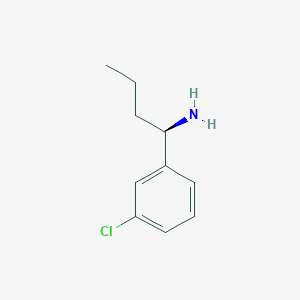
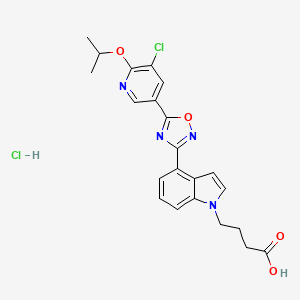
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)

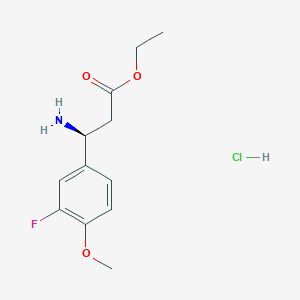
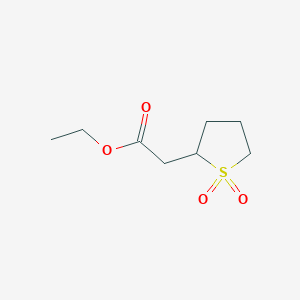
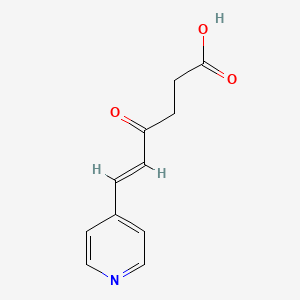
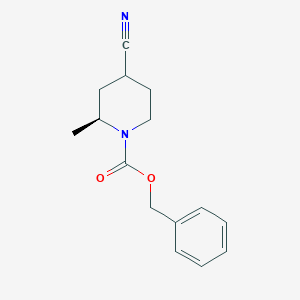
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
